molecular formula C18H23NO4 B5879931 ethyl 5-(acetyloxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate

Cat. No. B5879931
M. Wt: 317.4 g/mol
InChI Key: KAIJNFNVBSHWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(acetyloxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate, commonly known as AM-2201, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it also has potential applications in scientific research due to its ability to interact with cannabinoid receptors in the brain.

Mechanism of Action

AM-2201 acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are primarily located in the central nervous system and immune system, respectively. By binding to these receptors, AM-2201 can activate downstream signaling pathways that modulate neuronal activity, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that AM-2201 can produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and reward pathways.

Advantages and Limitations for Lab Experiments

One advantage of using AM-2201 in lab experiments is its potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, its recreational use and potential for abuse also make it a controversial substance, and researchers must take precautions to ensure the safety of both themselves and their subjects.

Future Directions

There are several potential future directions for research on AM-2201. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for specific receptor subtypes. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other physiological systems. Finally, research on the potential therapeutic applications of synthetic cannabinoids, such as in the treatment of pain or anxiety disorders, may also be a fruitful area of investigation.
Conclusion:
In conclusion, AM-2201 is a synthetic cannabinoid with potential applications in scientific research due to its ability to interact with cannabinoid receptors in the brain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed, as well as future directions for research. While AM-2201 is a controversial substance due to its recreational use, it has the potential to contribute to our understanding of the role of cannabinoids in various physiological processes.

Synthesis Methods

The synthesis method for AM-2201 involves the reaction of 2-methyl-3-(trifluoromethyl)phenylacetonitrile with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with indole-3-carboxylic acid to produce AM-2201.

Scientific Research Applications

AM-2201 has potential applications in scientific research due to its ability to interact with cannabinoid receptors in the brain. These receptors are involved in a variety of physiological processes, including pain, mood, appetite, and memory. By studying the effects of AM-2201 on these receptors, researchers can gain a better understanding of the role of cannabinoids in these processes.

properties

IUPAC Name

ethyl 5-acetyloxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-6-22-18(21)17-12(4)19(10-11(2)3)16-8-7-14(9-15(16)17)23-13(5)20/h7-9,11H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIJNFNVBSHWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(acetyloxy)-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate

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